molecular formula C21H20N2OS2 B2461627 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 922906-46-5

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2461627
CAS No.: 922906-46-5
M. Wt: 380.52
InChI Key: CNZLSQJHGUDFJA-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic organic compound featuring a novel molecular architecture. It is built on an 8H-indeno[1,2-d]thiazole scaffold, a structure that has recently emerged as a framework of significant interest in medicinal chemistry . This core structure is functionalized with a butanamide linker and a p-tolylthio moiety, which may influence its physicochemical properties and biological interactions. The 8H-indeno[1,2-d]thiazole scaffold is recognized as a privileged structure in drug discovery. Recent peer-reviewed research has identified derivatives of this scaffold as a novel class of SARS-CoV-2 3CL protease (3CLpro) inhibitors . The 3CLpro is a non-structural protein that is essential for viral replication and transcription, making it an attractive target for antiviral therapeutics . In these studies, representative compounds demonstrated inhibitory activity in biochemical assays, with molecular docking analyses suggesting a binding mode where the indene moiety occupies the hydrophobic S2 subsite of the protease . Furthermore, thiazole-containing compounds, in general, are known to act as ligands on a variety of biological matrices and have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and antihypertensive agents . This compound is presented to the research community as a chemical tool for further investigation. It is suitable for in vitro biological screening, structure-activity relationship (SAR) studies, and exploratory research in hit-to-lead optimization campaigns. Researchers are encouraged to explore its potential across various pharmacological domains. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-8-10-16(11-9-14)25-12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)26-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZLSQJHGUDFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-thiazole core, which can be synthesized through a cyclization reaction involving a thioamide and an indene derivative. The butanamide side chain is then introduced through a nucleophilic substitution reaction, where the p-tolylthio group is attached to the butanamide backbone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted indeno-thiazole compounds .

Scientific Research Applications

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indeno-thiazole core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide can be contextualized against related indenothiazole and thiazole-based analogs. Below is a detailed comparison:

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound’s 8H-indeno[1,2-d]thiazole core is structurally distinct from benzo[d]thiazole () and naphthalino[1,2-d]thiazole ().

Substituent Effects :

  • p-Tolylthio vs. Sulfonyl Groups : The thioether in the target compound is less electron-withdrawing than the sulfonyl group in Compound 1 (), which may reduce oxidative metabolism and improve bioavailability .
  • Methoxy Substitutions : Derivatives like 7h () with 3,5-dimethoxybenzamide substituents show higher yields (47%) and demonstrated antiviral activity, suggesting that electron-donating groups enhance stability and efficacy .

Synthetic Yields: Allylamine-substituted indenothiazoles (e.g., 1-5 in ) exhibit low yields (12%), whereas methoxy-substituted analogs (e.g., 7h) achieve higher yields (47–50%), indicating that steric and electronic factors influence reaction efficiency .

Biological Activity: Indenothiazole derivatives in were evaluated as SARS-CoV-2 inhibitors, with methoxy and chloro substituents showing moderate activity. The target compound’s p-tolylthio group may similarly modulate enzyme binding via hydrophobic interactions .

Research Findings and Implications

  • Synthetic Feasibility: Modular synthesis routes (e.g., amide coupling, nucleophilic substitution) enable diverse functionalization of the indenothiazole core, as demonstrated in and .
  • Structure-Activity Relationships (SAR) : Methoxy and halogen substituents (e.g., 7d, 7e in ) correlate with improved biological activity, suggesting that the target compound’s p-tolylthio group could similarly optimize pharmacokinetic profiles.
  • Therapeutic Potential: While direct evidence is lacking for the target compound, structurally related indenothiazoles show promise in antiviral and antimicrobial applications .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indeno-thiazole core followed by the introduction of the p-tolylthio and butanamide moieties. The general synthetic route can be summarized as follows:

  • Formation of Indeno[1,2-d]thiazole : This is achieved through cyclization reactions involving appropriate thiourea derivatives and carbonyl compounds.
  • Substitution Reactions : The p-tolylthio group is introduced via nucleophilic substitution on a suitable precursor.
  • Final Coupling : The butanamide moiety is attached to complete the synthesis.

The chemical structure can be represented as follows:

C15H16N2S2\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}_2

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 3CL protease, a key enzyme in the viral replication process. For instance, a derivative of 8H-indeno[1,2-d]thiazole demonstrated significant inhibitory activity with an IC50 value of 1.28 μM against SARS-CoV-2 3CL protease, showcasing its potential as a lead compound for antiviral drug development .

Anticancer Properties

The compound's biological activity extends to anticancer effects as well. Research indicates that various derivatives within the indeno[1,2-d]thiazole family exhibit cytotoxic effects against multiple cancer cell lines. For example, specific modifications to the indeno-thiazole structure have led to enhanced potency against breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring significantly impacts inhibitory activity against viral proteases.
  • Ring Modifications : Alterations in the five-membered ring structure influence both binding affinity and selectivity towards target enzymes.

Table 1 summarizes various derivatives and their corresponding biological activities:

Compound DerivativeIC50 (μM)Biological Activity
Compound 7a1.28SARS-CoV-2 3CL protease inhibitor
Compound 46.42SARS-CoV-2 3CL protease inhibitor
Compound X5.00Breast cancer cell line cytotoxicity

Case Study 1: Antiviral Screening

A series of indeno[1,2-d]thiazole derivatives were screened for their ability to inhibit SARS-CoV-2 replication in vitro. The study found that modifications at specific positions on the indeno-thiazole scaffold led to varying degrees of antiviral activity, with some compounds achieving IC50 values below 5 μM .

Case Study 2: Anticancer Evaluation

In another study focusing on breast cancer cell lines, derivatives of this compound were evaluated for cytotoxicity using MTT assays. Results indicated that certain substitutions enhanced cytotoxic effects significantly compared to controls .

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